An In-depth Technical Guide to 5-Ethylthiazole: Chemical Properties and Spectroscopic Data
An In-depth Technical Guide to 5-Ethylthiazole: Chemical Properties and Spectroscopic Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethylthiazole is a heterocyclic organic compound containing a thiazole ring substituted with an ethyl group at the 5-position. Thiazole derivatives are of significant interest in medicinal chemistry and drug development due to their presence in a variety of biologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents.[1][2][3] This guide provides a comprehensive overview of the chemical properties and spectroscopic data of 5-Ethylthiazole, serving as a critical resource for its identification, characterization, and application in research and development.
Chemical Structure and Properties
The fundamental characteristics of 5-Ethylthiazole are summarized below, providing a foundational understanding of its chemical nature.
Chemical Structure
The structure of 5-Ethylthiazole consists of a five-membered aromatic ring containing one sulfur and one nitrogen atom, with an ethyl group attached to carbon 5.
C1 -- C2 [len=1.5]; C2 -- N [len=1.5]; N -- C3 [len=1.5]; C3 -- S [len=1.5]; S -- C1 [len=1.5]; C1 -- C4 [len=1.5]; C4 -- C5 [len=1.5];
C2 -- H1 [len=1]; C3 -- H2 [len=1]; C4 -- H3 [len=1]; C4 -- H4 [len=1]; C5 -- H5 [len=1]; C5 -- H6 [len=1]; C5 -- H7 [len=1]; }
Physicochemical Properties
A compilation of the key physicochemical properties of 5-Ethylthiazole is presented in the following table. These properties are essential for handling, storage, and application of the compound.
| Property | Value | Source |
| Molecular Formula | C5H7NS | [4][5] |
| Molecular Weight | 113.18 g/mol | [4][5] |
| CAS Number | 17626-73-2 | [4][5] |
| IUPAC Name | 5-ethyl-1,3-thiazole | [4] |
| Appearance | Colorless to pale yellow liquid (estimated) | [6] |
| Boiling Point | 167-168 °C at 750 mmHg | [7] |
| Density | 1.02 g/cm³ (estimated) | [7] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of chemical compounds. This section details the characteristic spectroscopic data for 5-Ethylthiazole, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
¹H NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. The chemical shifts (δ) are indicative of the local electronic environment of each proton.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.6 | s | 1H | H-2 (thiazole ring) |
| ~7.5 | s | 1H | H-4 (thiazole ring) |
| ~2.8 | q | 2H | -CH₂- (ethyl group) |
| ~1.3 | t | 3H | -CH₃ (ethyl group) |
Note: Predicted values based on typical thiazole derivatives. Actual values may vary depending on the solvent and experimental conditions.
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.
| Chemical Shift (ppm) | Assignment | | --- | --- | --- | | ~150-160 | C-2 (thiazole ring) | | ~140-150 | C-4 (thiazole ring) | | ~120-130 | C-5 (thiazole ring) | | ~20-30 | -CH₂- (ethyl group) | | ~10-15 | -CH₃ (ethyl group) |
Note: Predicted values based on typical thiazole derivatives and general ¹³C NMR chemical shift ranges.[8][9] Actual values may vary.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretching (aromatic/heteroaromatic) |
| ~2970-2850 | Strong | C-H stretching (aliphatic) |
| ~1600-1450 | Medium-Strong | C=C and C=N stretching (thiazole ring)[10][11] |
| ~1465 | Medium | -CH₂- bending |
| ~1380 | Medium | -CH₃ bending |
Note: These are characteristic ranges for the specified functional groups and vibrations.[12][13] The exact peak positions can be influenced by the molecular environment.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
| m/z | Interpretation |
| 113 | Molecular ion (M⁺) |
| 98 | [M - CH₃]⁺ |
| 86 | [M - C₂H₅]⁺ |
Note: Fragmentation patterns are predicted based on the structure of 5-Ethylthiazole. The NIST Chemistry WebBook provides mass spectral data for this compound.[5]
Synthesis of 5-Ethylthiazole
The synthesis of thiazole derivatives can be achieved through various methods. A common approach for the synthesis of 5-substituted thiazoles is the Hantzsch thiazole synthesis or variations thereof. A general synthetic workflow is outlined below.
Representative Synthetic Workflow
Start [label="Starting Materials\n(e.g., Thioamide and α-haloketone)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="Cyclocondensation\n(Hantzsch Thiazole Synthesis)", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Thiazole Derivative", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="Purification\n(e.g., Chromatography, Distillation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="5-Ethylthiazole", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Reaction [label="Reagents, Solvent, Heat"]; Reaction -> Intermediate; Intermediate -> Purification; Purification -> Product; }
Experimental Protocol: Hantzsch-Type Synthesis
This protocol describes a general procedure for the synthesis of a 5-substituted thiazole, which can be adapted for 5-Ethylthiazole.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate thioamide (e.g., thioacetamide) in a suitable solvent such as ethanol.
-
Addition of Reagents: To the stirred solution, add an equimolar amount of an α-halocarbonyl compound bearing the desired ethyl substituent at the α-position (e.g., 1-bromo-2-butanone).
-
Reaction: Heat the reaction mixture to reflux for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by distillation to obtain pure 5-Ethylthiazole.
For more specific and varied synthetic strategies for thiazole derivatives, several resources are available.[14][15][16]
Applications in Research and Drug Development
Thiazole and its derivatives are key structural motifs in numerous pharmaceuticals and biologically active compounds.[2] They exhibit a wide range of pharmacological activities, including:
-
Antimicrobial and Antifungal Activity: The thiazole ring is a component of several antimicrobial and antifungal agents.[17]
-
Anti-inflammatory Agents: Certain thiazole derivatives have shown potent anti-inflammatory properties.[1]
-
Anticancer Activity: The thiazole scaffold is present in some anticancer drugs and is a subject of ongoing research in oncology.[3]
-
Flavor and Fragrance Industry: Some thiazole derivatives, including those with alkyl substitutions, are used as flavoring agents in the food industry.[6]
The versatile nature of the thiazole ring makes 5-Ethylthiazole a valuable building block for the synthesis of novel compounds with potential therapeutic applications.
Safety and Handling
As with any chemical, proper safety precautions should be observed when handling 5-Ethylthiazole. It is considered hazardous and can cause skin and eye irritation.[18][19]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or under a chemical fume hood.
-
Storage: Store in a tightly closed container in a cool, dry place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Always consult the Safety Data Sheet (SDS) for complete safety and handling information before use.[18][19]
Conclusion
This technical guide has provided a detailed overview of the chemical properties and spectroscopic data of 5-Ethylthiazole. The information presented herein is intended to support researchers, scientists, and drug development professionals in the identification, characterization, and utilization of this important heterocyclic compound. The comprehensive data on its physicochemical properties, spectroscopic signatures, synthesis, and potential applications will facilitate its effective use in the advancement of chemical and pharmaceutical research.
References
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PubChem. (n.d.). 5-Ethylthiazole. National Center for Biotechnology Information. Retrieved from [Link][4]
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NIST. (n.d.). 5-Ethylthiazole. NIST Chemistry WebBook. Retrieved from [Link][5]
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The Good Scents Company. (n.d.). 5-ethyl-2-methyl thiazole. Retrieved from [Link]
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FooDB. (2010, April 8). Showing Compound 5-Ethyl-2-methylthiazole (FDB019783). Retrieved from [Link][7]
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Li, G., & Wang, Y. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Green Chemistry Letters and Reviews, 7(1), 46-50. [Link][2]
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MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link][3]
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ResearchGate. (n.d.). The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol. Retrieved from [Link][11]
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El-Sayed, N. N. E., et al. (2021). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. Molecules, 26(11), 3195. [Link][1]
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Taurins, A., & Blaga, A. (1957). Thiazoles: III. Infrared Spectra of Methylthiazoles. Canadian Journal of Chemistry, 35(4), 351-356. [Link][10]
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